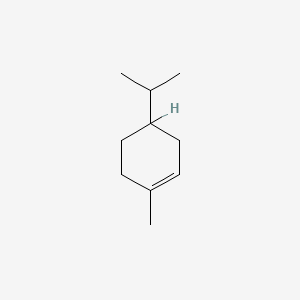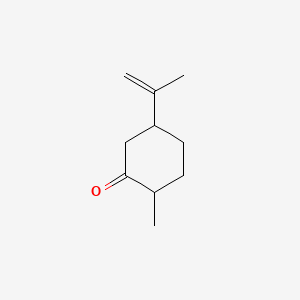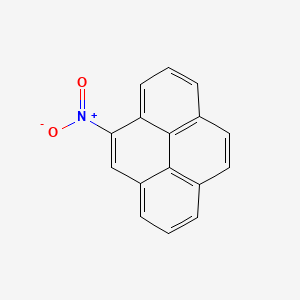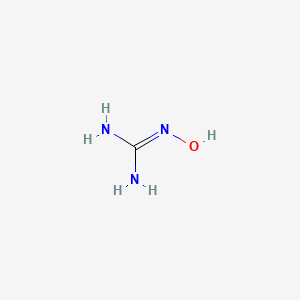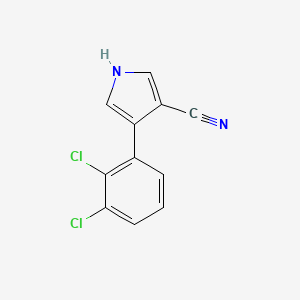
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALT-2074 is an organoselenium compound that has been investigated for its potential therapeutic applications, particularly in cardiovascular diseases and diabetes mellitus. It mimics the function of glutathione peroxidase, an enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides .
Preparation Methods
The synthetic route for ALT-2074 involves the formation of a benzoselenazine structure. The specific synthetic steps and reaction conditions are not widely documented in public sources. Industrial production methods for ALT-2074 are also not extensively detailed in available literature .
Chemical Reactions Analysis
ALT-2074 undergoes various chemical reactions, including:
Oxidation: As a glutathione peroxidase mimic, ALT-2074 can participate in oxidation reactions where it reduces lipid hydroperoxides.
Substitution: The compound may undergo substitution reactions, particularly involving its selenium atom.
Scientific Research Applications
Chemistry: As a glutathione peroxidase mimic, it is used to study oxidative stress and its impact on various chemical processes.
Biology: ALT-2074 is used to investigate the role of oxidative stress in biological systems and its impact on cellular functions.
Medicine: The compound has been explored for its therapeutic potential in treating cardiovascular diseases, diabetes mellitus, and inflammatory conditions such as ulcerative colitis and psoriasis
Mechanism of Action
ALT-2074 exerts its effects by mimicking the activity of glutathione peroxidase, an enzyme that reduces lipid hydroperoxides to their corresponding alcohols and reduces free hydrogen peroxide to water. This action helps protect cells from oxidative damage. The compound targets cell adhesion molecules and stimulates glutathione peroxidase activity, thereby reducing inflammation and oxidative stress .
Comparison with Similar Compounds
ALT-2074 is unique due to its organoselenium structure and its ability to mimic glutathione peroxidase. Similar compounds include other glutathione peroxidase mimics and organoselenium compounds. Some related compounds are:
Ebselen: Another organoselenium compound with antioxidant properties.
Selenocysteine: An amino acid that contains selenium and is incorporated into selenoproteins with antioxidant functions.
Selenomethionine: A naturally occurring amino acid that serves as a source of selenium in the diet
ALT-2074 stands out due to its specific application in cardiovascular diseases and its potential to reduce oxidative stress in diabetic patients .
Properties
CAS No. |
173026-17-0 |
|---|---|
Molecular Formula |
C10H13NSe |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1,2-benzoselenazine |
InChI |
InChI=1S/C10H13NSe/c1-10(2)7-11-12-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 |
InChI Key |
FXRYWOJYVGJZLE-UHFFFAOYSA-N |
SMILES |
CC1(CN[Se]C2=CC=CC=C21)C |
Canonical SMILES |
CC1(CN[Se]C2=CC=CC=C21)C |
Key on ui other cas no. |
173026-17-0 |
Synonyms |
BXT 51072 BXT-51072 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


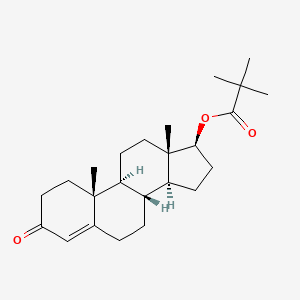
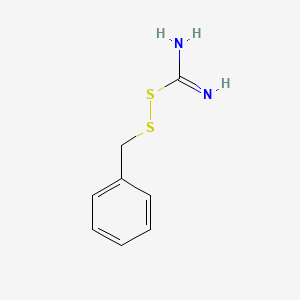
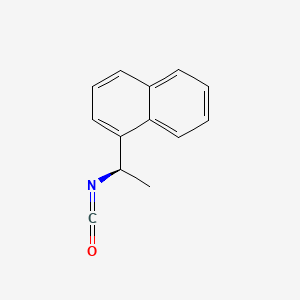
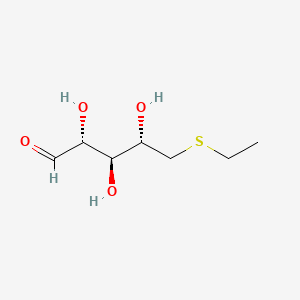
![(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride](/img/structure/B1202628.png)
![5-[(1-Phenylcyclohexyl)amino]pentanoic acid](/img/structure/B1202629.png)
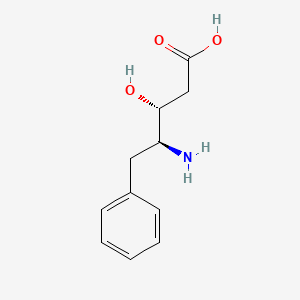
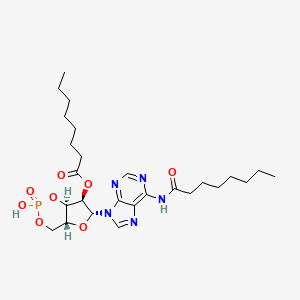
![10-[4-(Dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-6-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-2-methyloxan-3-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202636.png)
